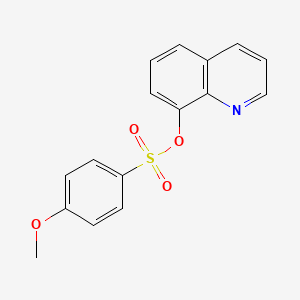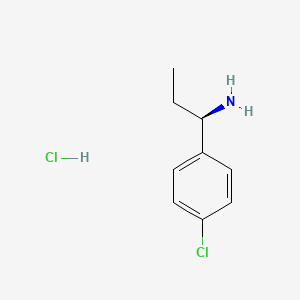![molecular formula C13H13N7OS2 B2588105 N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide CAS No. 915933-22-1](/img/structure/B2588105.png)
N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide” is a complex organic compound that contains several functional groups, including a thiadiazole ring, a tetrazole ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring could be responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitution, addition, and elimination .Applications De Recherche Scientifique
Anticancer Properties
Research has shown that compounds containing a thiadiazole scaffold and benzamide groups, similar to the structure of N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide, demonstrate promising anticancer activity. A study conducted by Tiwari et al. (2017) synthesized novel Schiff’s bases with these moieties and tested them against various human cancer cell lines. The results indicated significant anticancer potential, comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Antimicrobial and Antifungal Activity
Compounds with a similar structure have been found to exhibit antimicrobial and antifungal activities. Sych et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocycles, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These compounds showed sensitivity to both Gram-positive and Gram-negative bacteria, and also demonstrated antifungal activity against Candida albicans (Sych et al., 2019).
Metal Complex Formation and Carbonic Anhydrase Inhibition
Research by Büyükkıdan et al. (2013) indicated that novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, a compound with a similar structure, can strongly inhibit human carbonic anhydrase enzymes. These complexes showed significant inhibitory effects in vitro (Büyükkıdan et al., 2013).
Green Synthesis Methods
A study by Horishny and Matiychuk (2020) explored the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as the reaction medium. This method aligns with green chemistry principles and yields nearly quantitative results (Horishny & Matiychuk, 2020).
Antiviral Properties
Tatar et al. (2021) identified 1,3,4-thiadiazole derivatives with antiviral activity. Their research focused on analogues of N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide, which showed activity against influenza A virus. This study highlights the potential of such compounds in antiviral drug development (Tatar et al., 2021).
Fluorescence Characteristics
Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and studied their photophysical properties. These derivatives demonstrated excellent photophysical properties, including large Stokes shift and solid-state fluorescence, which are valuable in various scientific applications (Zhang et al., 2017).
Mécanisme D'action
Thiadiazoles
are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been found to exhibit a wide range of biological activities, including antimicrobial properties .
Tetrazoles
, on the other hand, are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom . They have been used in various fields, including medicinal chemistry, due to their diverse biological activities .
Propriétés
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-2-7-22-13-17-16-12(23-13)15-11(21)9-3-5-10(6-4-9)20-8-14-18-19-20/h3-6,8H,2,7H2,1H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABKPEGAQZDRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2588024.png)

![3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2588026.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2588029.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide](/img/structure/B2588030.png)

![2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2588033.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2588037.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2588040.png)
![Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane](/img/structure/B2588041.png)